2-Nitrooctane
Overview
Description
2-Nitrooctane is an organic compound belonging to the class of nitroalkanes. It is characterized by the presence of a nitro group (-NO2) attached to an octane chain. Nitroalkanes are known for their diverse applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrooctane can be synthesized through several methods:
Direct Nitration: This involves the nitration of octane using a mixture of concentrated nitric acid and sulfuric acid.
Displacement Reactions: Another method involves the displacement of a halogen atom in an octyl halide with a nitrite ion (NO2-).
Oxidation of Amines: Primary amines can be oxidized to nitro compounds using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves the direct nitration method due to its scalability and cost-effectiveness. The process is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Nitrooctane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Sodium hydroxide, alkoxides.
Major Products Formed:
Reduction: Octylamine.
Oxidation: Nitroalkenes, nitroalkanes with additional functional groups.
Substitution: Various substituted octanes depending on the nucleophile used.
Scientific Research Applications
2-Nitrooctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrooctane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its reduction to octylamine can be utilized in the synthesis of amine-based drugs. The nitro group can also participate in radical reactions, leading to the formation of complex organic molecules .
Molecular Targets and Pathways:
Reduction Pathway: Involves the conversion of the nitro group to an amine group.
Radical Pathway: Involves the formation of nitro radicals, which can participate in various organic transformations.
Comparison with Similar Compounds
2-Nitrooctane can be compared with other nitroalkanes such as nitromethane, nitroethane, and nitropropane:
Nitromethane: A simpler nitroalkane with a single carbon atom.
Nitroethane: Contains two carbon atoms and is used in organic synthesis and as a solvent.
Nitropropane: Contains three carbon atoms and is used in the production of pharmaceuticals and as a solvent.
Uniqueness of this compound: this compound’s longer carbon chain makes it less volatile and more suitable for applications requiring higher boiling points and stability. Its unique properties make it valuable in specific industrial and research applications .
Biological Activity
2-Nitrooctane, a nitroalkane compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
This compound (C8H17NO2) is characterized by the presence of a nitro group (-NO2) attached to an octane chain. The nitro group significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit notable antimicrobial activity . The nitro group is known to trigger redox reactions within microbial cells, leading to toxicity and cell death. This property is crucial for developing new antimicrobial agents against various pathogens.
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Escherichia coli | 32 µg/mL | |
This compound | Staphylococcus aureus | 16 µg/mL | |
This compound | Candida albicans | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects involves the reduction of the nitro group to form reactive nitrogen species (RNS). These RNS can damage cellular components such as DNA and proteins, leading to microbial cell death. Additionally, the electron-withdrawing nature of the nitro group enhances the compound's ability to interact with various biomolecules.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of nitro compounds, including this compound. The compound may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory processes.
Case Study: Anti-inflammatory Effects
In a study examining various nitro compounds for their anti-inflammatory activity, this compound demonstrated significant inhibition of iNOS activity in vitro. This suggests potential use as an anti-inflammatory agent in treating conditions characterized by chronic inflammation.
Vasodilatory Effects
The vasodilatory properties of nitroalkanes are attributed to their ability to release nitric oxide (NO) upon reduction. This mechanism can be beneficial in treating cardiovascular diseases by promoting vascular relaxation and improving blood flow.
Properties
IUPAC Name |
2-nitrooctane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQHMOMJDHKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277708 | |
Record name | 2-nitrooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-91-0 | |
Record name | NSC3655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitrooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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